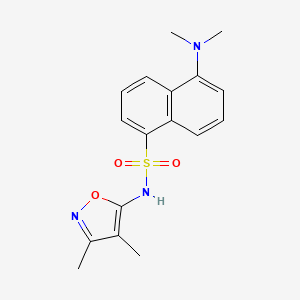

5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide

描述

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in industry or research.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and products of these reactions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and more.科学研究应用

1. Endothelin Receptor Antagonism

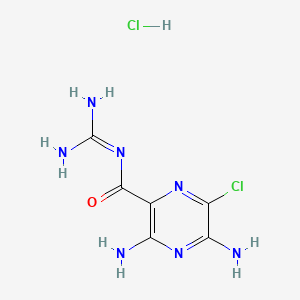

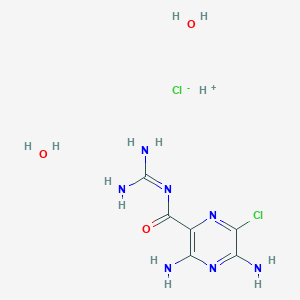

Research by Bradbury et al. (1997) highlighted the discovery of several 6-membered nitrogen heterocycles as substitutes for the N-isoxazolyl substituent in 1-naphthalenesulfonamides endothelin-A (ETA) antagonists. They found that compounds like 5-(dimethylamino)-N-(5-chloro-3-methoxy-2-pyrazinyl)-1-naphthalenesulfonamides exhibited significant inhibition of the pressor response in rats, indicating potential as selective ETA receptor antagonists (Bradbury et al., 1997).

2. Receptor Binding Studies

Stein et al. (1995) found that random screening of compounds led to the discovery of 5-amino-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamides as functional antagonists in ETA receptor binding assays. This underscores the importance of the sulfonamide group in receptor activity and its potential for pharmacological applications (Stein et al., 1995).

3. Fluorescence and Surface Analysis

Lochmüller et al. (1981) explored the fluorescence properties of 5-dimethylamino-1-naphthalenesulfonamide attached to silica particles. The fluorescence exhibited dependence on excitation wavelength, suggesting its utility in investigating surface environment heterogeneity at the molecular level (Lochmüller et al., 1981).

4. Photopolymerization Monitoring

Jager et al. (1995) studied fluorescent probes like N,N-di-n-butyl-5-(dimethylamino)-1-naphthalenesulfonamide for monitoring the photopolymerization of dimethacrylates. These probes responded to changes in their environment during photopolymerization, which could be useful in material science applications (Jager et al., 1995).

5. Enzymatic Transamidation Studies

Lorand et al. (1971) developed a fluorescent method for automating measurements of Factor XIII in plasma using monodansylcadaverine, a compound related to 5-dimethylamino-1-naphthalenesulfonamide. This method allows direct recording of enzymatic transamidation reactions, potentially useful in biochemical and clinical research (Lorand et al., 1971).

6. Carbonic Anhydrase Inhibition

Banerjee et al. (2005) reported differences in the fluorescence spectral properties and binding profiles of 5-(dimethylamino)-1-naphthalenesulfonamide (dansylamide, DNSA) between human carbonic anhydrase I and II. These findings have implications in the design of isozyme-specific inhibitors for carbonic anhydrases, which are relevant in treating various pathogenic conditions (Banerjee et al., 2005).

7. Fluorescent Probes for Metal Ion Detection

Balakrishna et al. (2018) explored the use of compounds such as 2-(dimethylamino)-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)naphthalene-1,4-dione for detecting metal ions. The compound showed high selectivity and sensitivity for Zn2+ ions, suggesting its potential as a probe for fluorescent imaging in biological systems (Balakrishna et al., 2018).

8. Fluorescent Boronic Acid Isomers for Sensing Saccharides

Gao et al. (2005) synthesized water-soluble naphthalene-based fluorescent boronic acid isomers, which showed significant fluorescent properties upon binding with carbohydrates at physiological pH. These compounds, such as 5-(dimethylamino)naphthalene-1-boronic acid, have potential applications in ratiometric and off-on sensing of saccharides (Gao et al., 2005)

安全和危害

This involves understanding the safety measures needed to handle the compound and the possible hazards it may pose to health and the environment.

未来方向

This involves discussing potential future research directions or applications of the compound.

Please consult with a chemistry professional or refer to reliable sources for accurate information. If you have any other questions or need further clarification, feel free to ask!

属性

IUPAC Name |

5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRGSRRZKSJHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165205 | |

| Record name | BMS 182874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide | |

CAS RN |

153042-42-3 | |

| Record name | BMS 182874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153042423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS 182874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

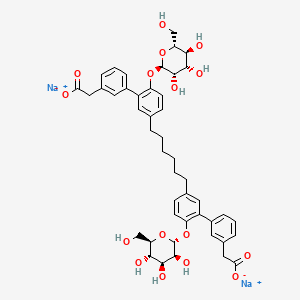

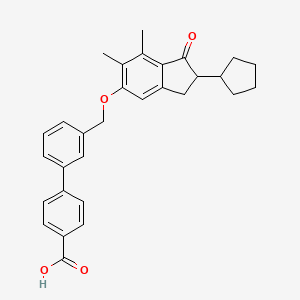

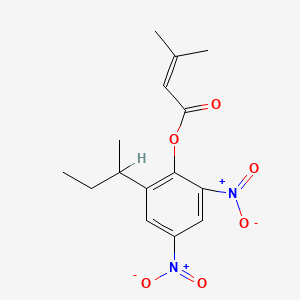

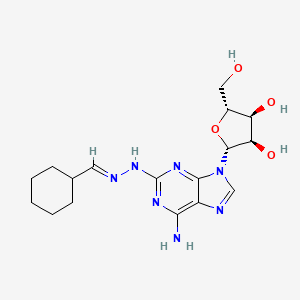

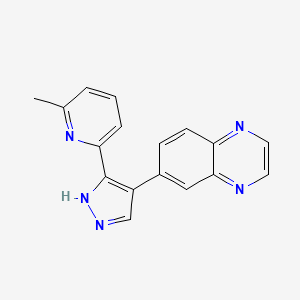

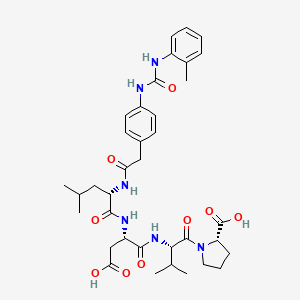

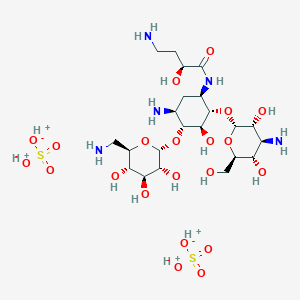

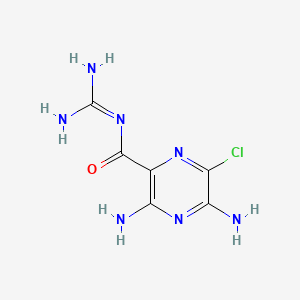

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。